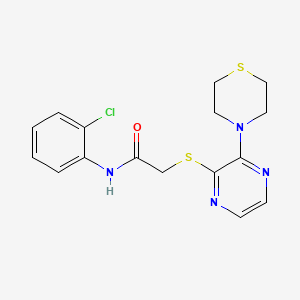

N-(2-chlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4OS2/c17-12-3-1-2-4-13(12)20-14(22)11-24-16-15(18-5-6-19-16)21-7-9-23-10-8-21/h1-6H,7-11H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNNMWAATLQEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a compound with notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 380.9 g/mol

- CAS Number : 1226451-23-5

The compound exhibits its biological effects primarily through the inhibition of specific enzymes, particularly carbonic anhydrases (CAs). CAs are crucial for various physiological processes, including acid-base balance and ion transport. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer.

Enzyme Inhibition

Recent studies have highlighted the compound's effectiveness as a carbonic anhydrase inhibitor. For instance, it was found that related compounds demonstrated significant inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). The activity was compared to standard inhibitors like acetazolamide, revealing that some derivatives exhibited superior efficacy (Ki values significantly lower than that of acetazolamide) .

| Compound | Ki Value (nM) | Comparison with Acetazolamide |

|---|---|---|

| N-(2-chlorophenyl)-... | 4 | 62 times more active |

| Acetazolamide | 250 | Baseline |

Antimicrobial Activity

In addition to enzyme inhibition, N-(2-chlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial and fungal cell membranes, inhibiting their growth. This property is particularly beneficial in developing new antimicrobial therapies .

Case Studies and Research Findings

- In Vitro Studies : In vitro experiments have demonstrated that the compound effectively inhibits the growth of various bacterial strains. For example, studies reported a significant reduction in bacterial colony-forming units when treated with the compound at micromolar concentrations .

- Cytotoxicity Assessments : Research indicates that while the compound exhibits potent biological activity, it does not show significant cytotoxicity at therapeutic concentrations. This is crucial for its potential use in clinical settings where safety is paramount .

- Comparative Studies : A comparative theoretical study on similar compounds highlighted that variations in substitution patterns influenced both biological activity and chemical reactivity. This suggests that further modifications to the structure of N-(2-chlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide could enhance its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorophenyl Acetamides with Thiadiazole Moieties

Compound : 2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide ()

- Structural Differences: Replaces the thiomorpholinopyrazine with a 1,3,4-thiadiazole ring.

- Synthesis : Prepared via condensation of 2-chlorophenylacetic acid derivatives with 5-mercapto-1,3,4-thiadiazol-2-amine.

- Properties :

- Melting Point: 212–216°C

- Spectral Data:

- ¹H NMR (DMSO-d₆) : δ 3.86 (s, -CH₂CO-), 7.26–7.58 (m, aromatic protons).

- IR : Strong absorption at 1708 cm⁻¹ (C=O stretch) .

Chlorophenyl Acetamides with Triazole Derivatives

Compound : N-(2-Chlorophenyl)-2-((5-(1-(4-Isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (7d) ()

- Structural Differences : Features a 1,2,4-triazole substituent instead of pyrazine.

- Synthesis : Reacted chloroacetyl chloride with azoles under reflux.

- Properties :

Benzofuran-Oxadiazole Thioethers

Compound : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) ()

- Structural Differences : Incorporates a benzofuran-oxadiazole system.

Thienopyrimidine and Thiazolidinone Derivatives

Compound 1: N-(2-Chlorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide ()

- Structural Differences: Contains a thienopyrimidine core.

- Molecular Weight : 455.98 g/mol

- Physicochemical Properties: H-Bond Donors/Acceptors: 1/5 InChIKey: DEYGEQAUUMSPEB-UHFFFAOYSA-N .

Compound 2 : N-(2-Chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide ()

- Structural Differences: Features a thiazolidinone ring with a thiophene substituent.

- CAS No.: 637318-30-0

- Applications: Potential kinase or protease inhibition due to the thiazolidinone motif .

Acetamides with Varied Heterocycles ()

A series of N-(5,6-methylenedioxybenzothiazole-2-yl)acetamides with diverse substituents were synthesized:

| Compound ID | Heterocycle Substituent | Yield (%) | Melting Point (°C) | Key Spectral Data (APCI-MS) |

|---|---|---|---|---|

| 3b | 4-Methyl-1,2,4-triazole | 68 | 257 | [M+H]⁺ at m/z 388.1 |

| 3c | 1-Methyl-1H-tetrazole | 73 | 265 | [M+H]⁺ at m/z 403.1 |

| 3g | Pyrimidin-2-yl | 84 | 230 | [M+H]⁺ at m/z 410.2 |

These compounds emphasize how heterocycle choice impacts yield and thermal stability .

Key Findings and Implications

- Synthesis : Thioether-linked acetamides are typically synthesized via nucleophilic substitution of chloroacetyl intermediates with heterocyclic thiols (e.g., ).

- Bioactivity : Thiadiazole and triazole derivatives show promise in antimicrobial and enzyme-targeting applications.

- Structural Trends: Pyrazine/thiomorpholine systems (target compound) may offer enhanced solubility vs. thiazolidinones. Bulkier substituents (e.g., benzofuran-oxadiazole) correlate with higher melting points and lower yields.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of N-(2-chlorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide to ensure high yield and purity?

- Methodological Answer :

- Step 1 : Prioritize reaction condition control (e.g., temperature at 80–100°C for thiomorpholine coupling, anhydrous solvents like DMF or THF) to minimize side reactions .

- Step 2 : Monitor intermediate formation using TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Step 3 : Final purification via recrystallization (e.g., ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to confirm substituent positions and coupling patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 463.05) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>98%) .

Intermediate Research Questions

Q. How can researchers evaluate the in vitro cytotoxicity of this compound against cancer cell lines, and what controls are necessary?

- Methodological Answer :

-

Assay Design : Use MTT or SRB assays on 72-hour treated cells (e.g., MCF-7, HeLa, A549) with 0.1–100 µM dosing .

-

Controls : Include cisplatin (positive control) and DMSO vehicle (solvent control).

-

Data Interpretation : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

Cell Line IC₅₀ Range (µM) for Analogous Compounds Reference Compounds MCF-7 2.5–15.8 Doxorubicin HeLa 4.3–20.1 Cisplatin

Q. How can solubility challenges during biological testing of this hydrophobic compound be addressed?

- Methodological Answer :

- Solubilization : Prepare stock solutions in DMSO (≤0.1% final concentration) or use surfactants (e.g., 0.1% Tween-80) .

- Formulation : Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility for in vivo studies .

Advanced Research Questions

Q. How should contradictory results in biological activity between similar compounds be analyzed to refine hypotheses about this compound's mechanism?

- Methodological Answer :

- Structural Comparison : Map differences in substituents (e.g., chloro vs. methoxy groups) using X-ray crystallography or molecular modeling .

- Assay Replication : Standardize protocols (e.g., cell passage number, serum concentration) to reduce variability .

- Pathway Analysis : Perform RNA-seq or proteomics to identify differentially expressed targets .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for the thiomorpholine and pyrazine moieties?

- Methodological Answer :

- Synthetic Modifications : Replace thiomorpholine with morpholine or piperazine to assess ring flexibility .

- In Silico Docking : Use AutoDock Vina to predict binding modes to kinases (e.g., EGFR, VEGFR2) .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (pyrazine N-atoms) and hydrophobic regions (chlorophenyl) .

Q. What in vivo models are appropriate for preclinical evaluation of this compound's pharmacokinetics and toxicity?

- Methodological Answer :

-

Pharmacokinetics (PK) : Use Sprague-Dawley rats (IV/oral dosing) with LC-MS/MS plasma analysis to calculate AUC, Cₘₐₓ, and t₁/₂ .

-

Toxicity : 28-day repeat-dose study in rodents (hematology, liver/kidney histopathology) .

Parameter Target Threshold Plasma t₁/₂ >4 hours MTD (Mice) ≥100 mg/kg

Data Analysis & Computational Questions

Q. What computational approaches are suitable for predicting the binding affinity of this compound to target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., kinase domains) .

- Molecular Dynamics (MD) : Run 100 ns simulations (GROMACS) to assess binding stability .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond counts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.